molecular formula C9H8ClNO4 B2825852 Methyl 4-chloro-2-methyl-5-nitrobenzoate CAS No. 190367-56-7

Methyl 4-chloro-2-methyl-5-nitrobenzoate

Cat. No. B2825852
CAS RN: 190367-56-7
M. Wt: 229.62
InChI Key: HWINPPGAOTYOJH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves specific reactions. For instance, “Methyl 4-chloro-2-nitrobenzoate” undergoes fluorodenitration in the presence of tetramethylammonium fluoride to yield "methyl 4-chloro-2-fluorobenzoate" .

Scientific Research Applications

Analytical Chemistry Applications

  • Residue Determination in Agriculture and Food Products: Alder, Augenstein, and Rogerson (1978) developed a gas-liquid chromatographic method to determine residues of sodium 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate, which can be converted to Methyl 4-chloro-2-methyl-5-nitrobenzoate. This method has been applied to analyze residues in soybeans, foliage, soil, milk, and liver, showcasing its importance in food safety and environmental monitoring (Alder, Augenstein, & Rogerson, 1978).

Synthesis and Chemical Properties

  • Synthesis of Complex Compounds: Li-jun (2008) reports an improved method for synthesizing 4-butyrylamino-3-methyl-5-nitrobenzoate, a compound derived from methyl 4-butyrylamino-3-methylbenzoate, which in turn is prepared from this compound. This highlights its role as a precursor in chemical synthesis (Ren Li-jun, 2008).
  • Crystal Structure Studies: Wang and Shi (2011) explored the synthesis, crystal structure, and cytotoxic properties of a silver(I) complex derived from 5-Chloro-2-nitrobenzoic acid, a related compound. This study underlines the application of this compound derivatives in crystallography and medicinal chemistry (Wang & Shi, 2011).

properties

IUPAC Name

methyl 4-chloro-2-methyl-5-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO4/c1-5-3-7(10)8(11(13)14)4-6(5)9(12)15-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWINPPGAOTYOJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)OC)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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